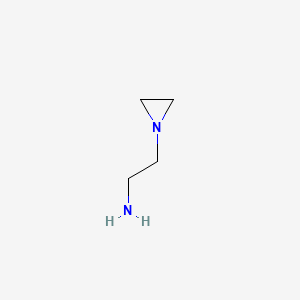

1-Aziridineethanamine

Übersicht

Beschreibung

1-Aziridineethanamine, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor. It was first described in the literature in 2004 and is being investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .

Synthesis Analysis

This compound is an organic compound categorized as an amine. It is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . It is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .Molecular Structure Analysis

The molecular formula of this compound is C4H10N2 . It has an average mass of 86.14 Da and a monoisotopic mass of 129.126602 Da .Chemical Reactions Analysis

In terms of its chemical reactivity, this compound is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . Moreover, it is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .Physical And Chemical Properties Analysis

This compound is a colorless liquid that exhibits a low boiling point . It finds utility as a solvent and intermediate in the synthesis of diverse pharmaceuticals and chemicals .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development :

- Aziridine-containing compounds have shown potential as anticancer agents, with studies indicating significant cytotoxic activities against human carcinoma cell lines while exhibiting lower toxicity to healthy cells (Huang et al., 2004).

Radiosensitizers and Cytotoxins :

- Certain aziridine derivatives have been identified as radiosensitizers and bioreductively activated cytotoxins, particularly effective against hypoxic tumor cells, showing promise in cancer treatment (Jenkins et al., 1990).

Gene Delivery Applications :

- Synthesized polyethylenimines (PEI), derived from aziridine polymerization, have been compared for gene transfer efficacy. These studies contribute to the optimization of gene delivery systems, which are crucial in therapeutic applications (von Harpe et al., 2000).

HIV Protease Inhibitors :

- Research has demonstrated the utility of chiral aziridine derivatives as intermediates in synthesizing HIV protease inhibitors, contributing to the development of treatments for HIV/AIDS (Kim et al., 2001).

Polymer Science and Drug Delivery

:

- The anionic ring-opening polymerization of activated aziridines has been explored for creating linear well-defined polyamines. These materials are significant in the field of drug delivery and material science (Gleede et al., 2019).

Synthetic Chemistry and Medicinal Applications :

- Aziridines are recognized as versatile building blocks in organic synthesis and medicinal chemistry. Their presence in biologically active natural molecules and their reactivity, especially in ring-opening reactions, make them valuable in synthesizing various pharmaceutical agents (Florio & Luisi, 2010).

Environmental and Safety Considerations :

- The use of azides, precursors for aziridine synthesis, in industrial applications, has been studied with a focus on implementing safety measures due to the toxicity and detonation potential of these compounds (Hagenbuch, 2003).

Chemical Reactivity and Mechanism Studies :

- Research on the reactivity of aziridine compounds with various nucleophiles has been conducted, providing insights into their chemical properties and potential applications in synthetic chemistry (Concellón et al., 2003).

Therapeutic Agents and Drug Prototypes :

- Aziridine alkaloids have been identified as significant sources of drug prototypes due to their confirmed pharmacological activities, including antitumor and antimicrobial effects, emphasizing their role in drug discovery (Ismail et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 1-Aziridineethanamine is Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also the receptor for the SARS-CoV and SARS-CoV-2 viruses .

Mode of Action

This compound acts as an inhibitor of ACE2 . It binds to ACE2, leading to a conformational change in the enzyme . This shift in the enzyme’s structure can prevent the binding of Angiotensin II and SARS-CoV S-glycoprotein, thereby inhibiting their respective actions .

Biochemical Pathways

By inhibiting ACE2, this compound affects the renin-angiotensin system . Under normal circumstances, Angiotensin II, a substrate of ACE2, constricts coronary blood vessels and increases vascular resistance and oxygen consumption . This action can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . By inhibiting ACE2, this compound may prevent these actions from occurring .

Result of Action

The inhibition of ACE2 by this compound can have several effects at the molecular and cellular levels. It can prevent the vasoconstrictive and hypertrophic effects of Angiotensin II . Additionally, by preventing the binding of SARS-CoV S-glycoprotein to ACE2, it may inhibit viral attachment and entry, potentially offering therapeutic benefits against SARS coronavirus infections .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Aziridineethanamine plays a significant role in biochemical reactions, primarily through its interaction with ACE2. By inhibiting ACE2, this compound can prevent the conversion of angiotensin II, a peptide that constricts blood vessels and increases blood pressure . This inhibition can lead to reduced vascular resistance and oxygen consumption, which are beneficial in treating cardiovascular diseases . Additionally, this compound has been investigated for its potential to prevent the attachment and entry of the SARS-CoV virus by inducing conformational changes in ACE2 .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE2, this compound can reduce the hypertrophy of myocytes and the proliferation of vascular smooth muscle cells . This compound also affects cell signaling pathways related to cardiovascular health and immune response, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ACE2, leading to enzyme inhibition. This binding induces a conformational change in ACE2, which prevents the binding of the SARS-CoV S-glycoprotein, thereby inhibiting viral attachment and entry . Additionally, the inhibition of ACE2 by this compound reduces the conversion of angiotensin II, leading to decreased vascular resistance and oxygen consumption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of ACE2, resulting in prolonged cardiovascular benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE2 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin system. By inhibiting ACE2, the compound affects the levels of angiotensin II and other related metabolites . This interaction can influence metabolic flux and the overall balance of metabolites within the system . Enzymes and cofactors involved in these pathways are also impacted by the presence of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . The distribution of this compound is crucial for its efficacy in inhibiting ACE2 and exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ACE2 . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to ACE2 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Eigenschaften

IUPAC Name |

2-(aziridin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDGFGPIFBOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193229 | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4025-37-0 | |

| Record name | 1-Aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)